"3-[(Thien-2-ylcarbonyl)amino]benzoic acid" synthesis and characterization
"3-[(Thien-2-ylcarbonyl)amino]benzoic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid. This molecule, belonging to the N-acyl aminobenzoic acid family, is a valuable building block in medicinal chemistry and materials science. This document outlines a robust and reproducible synthetic protocol, explains the underlying chemical principles, and details the spectroscopic techniques used to verify the structure and purity of the final compound. The intended audience includes researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Importance
3-[(Thien-2-ylcarbonyl)amino]benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a thiophene carboxamide. This structural arrangement is of significant interest in pharmaceutical research. The aminobenzoic acid scaffold is a common feature in various biologically active compounds, while the thiophene ring is a well-known bioisostere for the benzene ring, often introduced to modulate metabolic stability, potency, and pharmacokinetic properties. The synthesis of this compound is a foundational step for creating more complex molecules, such as novel enzyme inhibitors or receptor ligands.
The synthetic strategy presented herein is a classic example of nucleophilic acyl substitution, specifically the acylation of an aromatic amine. This method is widely employed due to its reliability, high yields, and the ready availability of starting materials.
Synthesis of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid
The synthesis involves the reaction of 3-aminobenzoic acid with thiophene-2-carbonyl chloride. The amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Synthetic Workflow Diagram
The overall process from starting materials to the final, characterized product is summarized in the workflow below.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Reaction Scheme
Caption: Acylation of 3-aminobenzoic acid with thiophene-2-carbonyl chloride.
Causality Behind Experimental Choices
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Reagents : 3-aminobenzoic acid serves as the nucleophile, while thiophene-2-carbonyl chloride is the electrophilic acylating agent.[1][2] The acyl chloride is highly reactive, ensuring an efficient reaction.
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Solvent : Anhydrous tetrahydrofuran (THF) is chosen as the solvent because it is aprotic and effectively dissolves both reactants without participating in the reaction.
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Base : Pyridine is used as a weak base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the accumulation of acid would protonate the unreacted amino groups, rendering them non-nucleophilic and halting the reaction.
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Work-up : The reaction mixture is acidified with dilute HCl. This step protonates any remaining pyridine to form pyridinium hydrochloride, which is water-soluble, and ensures the carboxylic acid group of the product is fully protonated, aiding its precipitation from the aqueous solution.
-
Purification : Recrystallization from an ethanol/water mixture is an effective method for purifying the solid product. The compound is soluble in hot ethanol but less soluble in cold ethanol and insoluble in water. Adding water to the hot ethanol solution reduces the product's solubility, inducing the formation of pure crystals upon cooling while impurities remain dissolved.
Detailed Experimental Protocol
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Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve 3-aminobenzoic acid (1.37 g, 10 mmol) in 30 mL of anhydrous THF. Add pyridine (1.2 mL, 15 mmol) to the solution.
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Reaction Initiation : Cool the flask in an ice bath. Slowly add a solution of thiophene-2-carbonyl chloride (1.47 g, 10 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes with vigorous stirring.[2]
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Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours. The formation of a precipitate (pyridinium hydrochloride) may be observed.
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Isolation : Pour the reaction mixture into a beaker containing 100 mL of 1M hydrochloric acid. A solid precipitate will form.
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Filtration and Washing : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 50 mL of distilled water (to remove pyridinium hydrochloride) and 20 mL of cold diethyl ether (to remove nonpolar impurities).
-
Purification : Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of boiling ethanol, and then add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Drying : Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C to a constant weight.
Characterization and Data Interpretation
The identity and purity of the synthesized 3-[(thien-2-ylcarbonyl)amino]benzoic acid (Molecular Formula: C12H9NO3S, Molecular Weight: 247.27 g/mol ) are confirmed using several spectroscopic methods.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The presence of amide and carboxylic acid groups is confirmed by characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Carboxylic Acid O-H | Stretching (broad) | 3300 - 2500 | Confirms the presence of the COOH group, often overlapping with the N-H stretch.[4] |
| Amide N-H | Stretching | 3400 - 3200 | Indicates the N-H bond of the secondary amide linkage.[5] |
| Carboxylic Acid C=O | Stretching | 1710 - 1680 | Characteristic carbonyl stretch for an aromatic carboxylic acid.[6] |
| Amide C=O (Amide I) | Stretching | 1670 - 1640 | Confirms the presence of the amide carbonyl group.[5] |
| Amide N-H (Amide II) | Bending | 1550 - 1510 | Confirms the secondary amide (N-H bend coupled with C-N stretch).[5] |
| Aromatic C=C | Stretching | 1600 - 1450 | Multiple bands indicating the presence of both benzene and thiophene rings. |
Expert Interpretation : The simultaneous presence of the broad O-H stretch, the sharp N-H stretch, and two distinct carbonyl peaks (one for the acid, one for the amide) provides strong evidence for the successful formation of the target molecule. The amide I band's position at a lower frequency than a typical ketone is due to resonance delocalization of the nitrogen lone pair.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid (COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The highly deshielded acidic proton.[4] |
| Amide (NH) | 10.0 - 10.5 | Singlet (broad) | 1H | The amide proton.[7] |
| Aromatic (Benzoic) | 7.5 - 8.5 | Multiplet | 4H | Protons on the benzoic acid ring. |
| Aromatic (Thiophene) | 7.2 - 7.9 | Multiplet | 3H | Protons on the thiophene ring. |
Expert Interpretation : The downfield signals above 10 ppm are highly characteristic of carboxylic acid and amide protons. The complex multiplets in the 7.2-8.5 ppm range correspond to the seven aromatic protons on the two different ring systems. The exact splitting patterns can be complex due to meta and para couplings but their integration (totaling 7H) confirms the aromatic framework.
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid (C=O) | 168 - 172 | Carbonyl carbon of the COOH group.[7] |
| Amide (C=O) | 160 - 164 | Carbonyl carbon of the amide group.[7] |
| Aromatic (Thiophene) | 135 - 140 | Quaternary carbon of the thiophene ring attached to the carbonyl. |
| Aromatic (Benzoic) | 138 - 142 | Quaternary carbon of the benzoic ring attached to the nitrogen. |
| Aromatic (Benzoic) | 130 - 134 | Quaternary carbon of the benzoic ring attached to the COOH group. |
| Aromatic (C-H) | 115 - 135 | Multiple signals for the 7 CH carbons of the aromatic rings. |
Expert Interpretation : The presence of two distinct carbonyl signals in the downfield region (160-172 ppm) is a key diagnostic feature, confirming the existence of both the carboxylic acid and amide functional groups. The remaining signals in the aromatic region correspond to the 10 carbons of the thiophene and benzene rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
| m/z Value | Assignment | Significance |
| 247 | [M]⁺ | Molecular ion peak, confirming the molecular weight of the compound. |
| 230 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 136 | [H₂N-C₆H₄-COOH]⁺• | Fragmentation yielding the 3-aminobenzoic acid radical cation.[8] |
| 111 | [C₄H₃S-CO]⁺ | Fragmentation yielding the thiophene-2-carbonyl acylium ion, a very common and stable fragment.[5] |
Expert Interpretation : The observation of the molecular ion peak at m/z 247 is the most critical piece of data, confirming the successful synthesis of the target compound with the correct mass. The presence of the acylium ion at m/z 111 is a classic fragmentation pattern for N-acyl compounds and strongly supports the proposed structure.
Conclusion
This guide has detailed a reliable and well-rationalized method for the synthesis of 3-[(thien-2-ylcarbonyl)amino]benzoic acid via N-acylation. The step-by-step protocol is designed for high reproducibility. Furthermore, a comprehensive analytical workflow employing FTIR, multinuclear NMR, and mass spectrometry has been described. The expected data from these techniques provide a self-validating system to unequivocally confirm the structure and purity of the final product, making it suitable for further applications in research and development.
References
- JoVE. (2023).
- Oregon State University.
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- Chemistry LibreTexts. (2022). 21.
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Arctom Scientific. 3-[(2-Thienylcarbonyl)amino]benzoic acid. [Link]
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PubChem. 3-Aminobenzoic Acid. [Link]
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![Chemical Structure of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid](https://i.imgur.com/3f5tJ2W.png)
